N-Desmethyl Bedaquiline-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

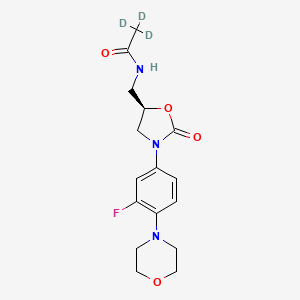

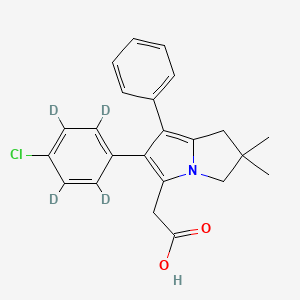

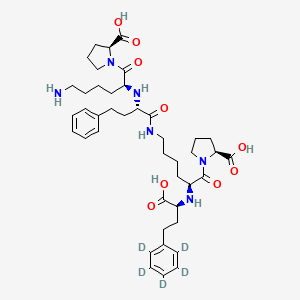

N-Desmethyl Bedaquilin-d6 ist ein deuteriummarkiertes Derivat von N-Desmethyl Bedaquilin. Es wird hauptsächlich in der wissenschaftlichen Forschung als stabil isotopenmarkierte Verbindung verwendet. Die Einarbeitung von Deuteriumatomen in das Molekül ermöglicht die Untersuchung der Pharmakokinetik und der Stoffwechselwege von Bedaquilin, einem Medikament zur Behandlung multiresistenter Tuberkulose .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Desmethyl Bedaquilin-d6 beinhaltet die Deuterierung von N-Desmethyl Bedaquilin. Dieser Prozess beinhaltet typischerweise den Austausch von Wasserstoffatomen gegen Deuteriumatome im Molekül. Der spezifische Syntheseweg und die Reaktionsbedingungen können variieren, aber gängige Methoden umfassen die Verwendung deuterierter Reagenzien und Katalysatoren unter kontrollierten Bedingungen, um den gewünschten Deuterierungsgrad zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von N-Desmethyl Bedaquilin-d6 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von spezialisierten Geräten und Techniken, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Produktion erfolgt unter strengen Qualitätskontrollmaßnahmen, um die für wissenschaftliche Forschungsanwendungen erforderlichen Standards zu erfüllen .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Desmethyl Bedaquilin-d6 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Molekül verändern.

Substitution: Deuteriumatome können unter bestimmten Bedingungen durch andere Atome oder Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation zur Bildung von N-Oxid-Derivaten führen, während Reduktion verschiedene reduzierte Formen der Verbindung liefern kann .

Wissenschaftliche Forschungsanwendungen

N-Desmethyl Bedaquilin-d6 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

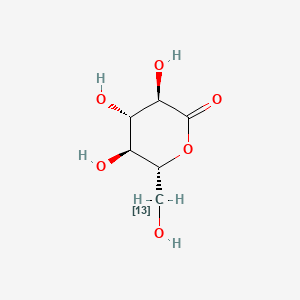

Chemie: Wird als Tracer in Studien zu chemischen Reaktionen und Mechanismen verwendet.

Biologie: Wird in Stoffwechselstudien eingesetzt, um das Verhalten von Bedaquilin in biologischen Systemen zu verstehen.

Medizin: Wird in pharmakokinetischen Studien verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Bedaquilin zu untersuchen.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt

Wirkmechanismus

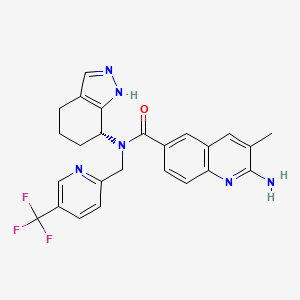

Der Wirkmechanismus von N-Desmethyl Bedaquilin-d6 ähnelt dem von Bedaquilin. Es hemmt die Aktivität der mykobakteriellen ATP-Synthase, einem Enzym, das für die Produktion von ATP in Mycobacterium tuberculosis essentiell ist. Durch die Bindung an den c-Ring des Enzyms blockiert es dessen Rotation, wodurch die ATP-Synthese gehemmt wird und zum Tod der Bakterien führt .

Analyse Chemischer Reaktionen

Types of Reactions

N-Desmethyl Bedaquiline-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in the molecule.

Substitution: Deuterium atoms can be replaced with other atoms or groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N-Desmethyl Bedaquiline-d6 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

Biology: Employed in metabolic studies to understand the behavior of bedaquiline in biological systems.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of bedaquiline.

Industry: Applied in the development of new drugs and therapeutic agents

Wirkmechanismus

The mechanism of action of N-Desmethyl Bedaquiline-d6 is similar to that of bedaquiline. It inhibits the activity of mycobacterial ATP synthase, an enzyme essential for the production of ATP in Mycobacterium tuberculosis. By binding to the enzyme’s c-ring, it blocks its rotation, thereby inhibiting ATP synthesis and leading to the death of the bacteria .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

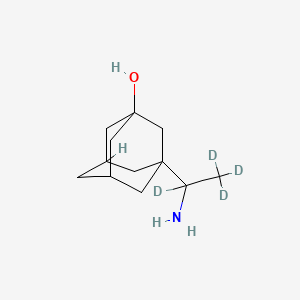

Bedaquilin: Die Stammverbindung, die zur Behandlung multiresistenter Tuberkulose eingesetzt wird.

N-Desmethyl Bedaquilin: Die nicht-deuterierte Form der Verbindung.

Andere deuterierte Verbindungen: Verschiedene deuterierte Analoga von Bedaquilin, die für ähnliche Forschungszwecke eingesetzt werden

Einzigartigkeit

N-Desmethyl Bedaquilin-d6 ist aufgrund seiner Deuteriummarkierung einzigartig, was deutliche Vorteile in pharmakokinetischen und metabolischen Studien bietet. Das Vorhandensein von Deuteriumatomen kann die Stoffwechselwege verändern und die Stabilität der Verbindung verbessern, wodurch sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung wird .

Eigenschaften

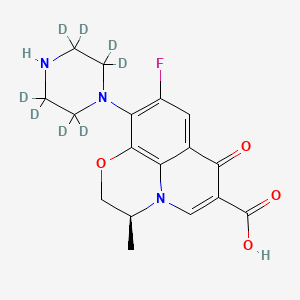

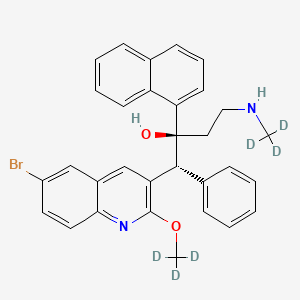

Molekularformel |

C31H29BrN2O2 |

|---|---|

Molekulargewicht |

547.5 g/mol |

IUPAC-Name |

(1R,2S)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol |

InChI |

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1/i1D3,2D3 |

InChI-Schlüssel |

GOBOQBZOZDRXCQ-QMUDAMQWSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])NCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC([2H])([2H])[2H])O |

Kanonische SMILES |

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.